4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzene-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

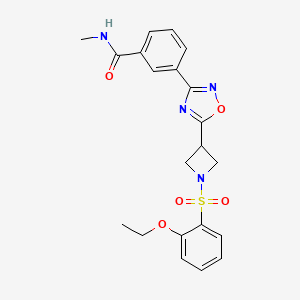

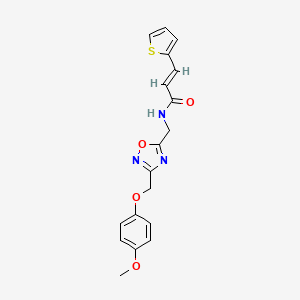

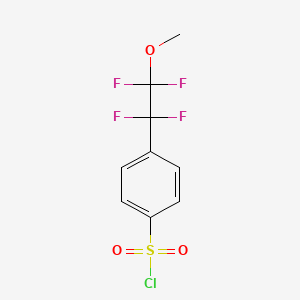

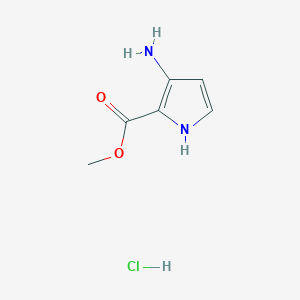

“4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 2193061-17-3 . It has a molecular weight of 306.67 . The IUPAC name for this compound is 4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzenesulfonyl chloride .

Molecular Structure Analysis

The InChI code for “4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzene-1-sulfonyl chloride” is 1S/C9H7ClF4O3S/c1-17-9(13,14)8(11,12)6-2-4-7(5-3-6)18(10,15)16/h2-5H,1H3 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications

Synthesis and Characterization of Polyfluoroalkoxysulfonyl Compounds

Polyfluoroalkoxysulfonyl compounds, including derivatives of benzene sulfonyl chloride, have been synthesized and characterized for their potential applications in material science. These compounds serve as precursors for the development of phthalocyanine complexes, which are significant in electronic and photonic devices due to their stable electronic properties and potential use in dye-sensitized solar cells (Kondratenko et al., 1999).

Electrochemical Applications

Research into cryo-electrochemistry has explored the use of sulfonyl chloride derivatives in electrochemical reactions, demonstrating their utility in the regioselective electrochemical reduction of phenyl sulfones. This work highlights the potential of sulfonyl chloride compounds in developing new electrochemical methodologies and applications, such as in the synthesis of alcohols and ethers under environmentally friendly conditions (Fietkau et al., 2006).

Proton Exchange Membranes for Fuel Cells

Advancements in fuel cell technology have benefited from the development of sulfonated polymers, with derivatives of benzene sulfonyl chloride being key components. These materials have been used to create high-performance proton exchange membranes, which are critical for the efficiency and durability of fuel cells (Kim et al., 2008). Another study by Matsumoto et al. (2009) further supports the role of sulfonated poly(ether sulfone)s in enhancing fuel cell performance through improved proton conductivity and membrane stability (Matsumoto et al., 2009).

New Synthesis Methods for Sulfonyl Chlorides

Research has also focused on developing new and more efficient synthesis methods for sulfonyl chlorides, including environmentally friendly techniques. These methods aim to improve the synthesis process's yield, efficiency, and sustainability, which is crucial for industrial and pharmaceutical applications (Kim, Ko, & Kim, 1992).

properties

IUPAC Name |

4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF4O3S/c1-17-9(13,14)8(11,12)6-2-4-7(5-3-6)18(10,15)16/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHPQPYYBZCSJRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C1=CC=C(C=C1)S(=O)(=O)Cl)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzenesulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

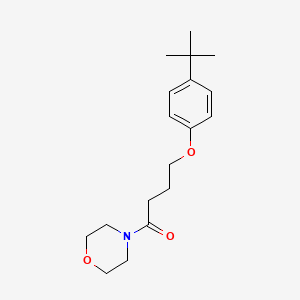

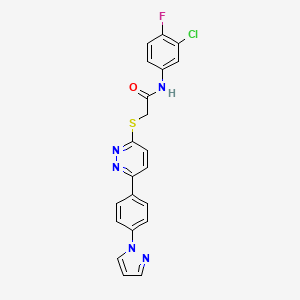

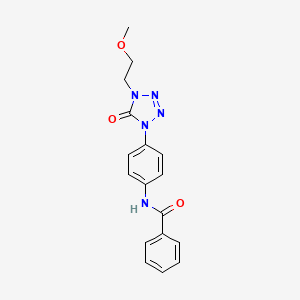

![Methyl 3-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbonyl]isonicotinate](/img/structure/B2842273.png)

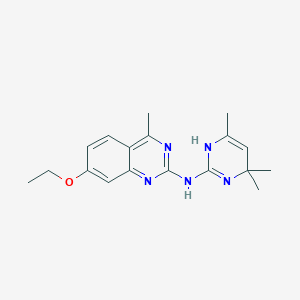

![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2842274.png)

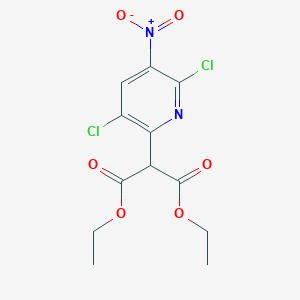

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2842276.png)